molecular formula C25H20BrNO7S B2640431 ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate CAS No. 448212-79-1

ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate

Cat. No.: B2640431
CAS No.: 448212-79-1
M. Wt: 558.4
InChI Key: GJSQCTABYHGQQB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a phenoxycarbonyl group, and a bromobenzenesulfonamido moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Phenoxycarbonyl Group: The phenoxycarbonyl group can be introduced via a nucleophilic substitution reaction using phenyl chloroformate and a suitable base, such as triethylamine.

    Attachment of the Bromobenzenesulfonamido Moiety: The bromobenzenesulfonamido group can be attached through a sulfonamide formation reaction using 4-bromobenzenesulfonyl chloride and an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the bromobenzenesulfonamido moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 2-methyl-5-[N-(phenoxycarbonyl)benzenesulfonamido]-1-benzofuran-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-chlorobenzenesulfonamido]-1-benzofuran-3-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    Ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-fluorobenzenesulfonamido]-1-benzofuran-3-carboxylate: Contains a fluorine atom, which can enhance its stability and bioavailability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO7S/c1-3-32-24(28)23-16(2)33-22-14-11-18(15-21(22)23)27(25(29)34-19-7-5-4-6-8-19)35(30,31)20-12-9-17(26)10-13-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSQCTABYHGQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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